molecular formula C11H14N2O3 B052323 4-(3-Nitrobenzyl)morpholine CAS No. 123207-57-8

4-(3-Nitrobenzyl)morpholine

Cat. No.: B052323
CAS No.: 123207-57-8
M. Wt: 222.24 g/mol
InChI Key: MORMTYLSFKKOGP-UHFFFAOYSA-N
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Description

2-Methylthioadenosine-5’-O-triphosphate, commonly referred to as ATP, 2-meS, is an analogue of adenosine triphosphate (ATP). In this compound, the hydrogen atom at position 2 of the adenine nucleobase is replaced by a methylthio group. This modification makes ATP, 2-meS a potent agonist of P2Y purinoceptors and an inhibitor of soluble guanylate cyclase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP, 2-meS typically involves the modification of adenosine triphosphate (ATP) through the introduction of a methylthio group at the 2-position of the adenine ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and methylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the methylthio group without affecting other functional groups on the ATP molecule .

Industrial Production Methods

Industrial production of ATP, 2-meS involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is often stored as an aqueous solution at low temperatures to maintain stability and prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

ATP, 2-meS undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ATP, 2-meS include enzymes such as ATP hydrolase and various phosphorylating agents. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from the hydrolysis of ATP, 2-meS are ADP and Pi. In phosphorylation reactions, the products depend on the specific substrates involved but generally include phosphorylated intermediates and ADP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ATP, 2-meS

ATP, 2-meS is unique due to its specific modification at the 2-position with a methylthio group, which confers distinct biological activities, such as potent agonism of P2Y purinoceptors and inhibition of soluble guanylate cyclase. These properties make ATP, 2-meS a valuable tool in research focused on purinergic signaling and related therapeutic applications .

Properties

IUPAC Name

4-[(3-nitrophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMTYLSFKKOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354812
Record name 4-(3-nitrobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123207-57-8
Record name 4-(3-nitrobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 250 mL, one-neck, round bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 1-chloromethyl-3-nitrobenzene (10.0 g, 58.3 mmol), morpholine (15.0 g, 175 mmol) and toluene (75 mL), and the solution was heated at reflux for 2.5 h. The reaction mixture was allowed to cool to ambient temperature then washed with 1N aqueous sodium hydroxide (2×50 mL). The aqueous layer was extracted with ethyl acetate (3×50 mL), and the combined extracts were dried over sodium sulfate and concentrated under reduced pressure to afford compound 9 as an off-white solid. 1H NMR (CDCl3) δ (ppm) 8.22 (s, 1H), 8.12 (d, 1H, J=8.2 Hz), 7.68 (d, 1H, J=7.6 Hz), 7.49 (t, 1H, J=7.9 Hz), 3.73 (m, 4H), 3.59 (s, 2H), 2.46 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-bromomethyl-3-nitrobenzene (2.16 g, 10 mmol), morpholine (1.76 g, 20.2 mmol) and triethylamine (1.0 mL) in THF (60 mL) was heated for two hours at 60° C. The solvent was evaporated, water was added and the product was isolated by extraction with ether. The ether extract was dried over Mg2SO4 and the solvent was evaporated. The crystalline residue was used in the next step without further purification. The product, 4-(3-nitrobenzyl)morpholine, was obtained in 94% yield (2.09 g).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of morpholine (4.57 mL) in toluene (10 mL) at 5° C. was treated with a solution of 3-nitrobenzyl chloride (4.29 g) in toluene (10 mL). After stirring at 85° C. for 2 hours the reaction mixture was allowed to cool to room temperature and then left to stand overnight. The reaction mixture was treated with diethyl ether (100 mL), then washed three times with water (50 mL), then three times with brine (50 mL), dried over magnesium sulfate and then evaporated. The residue was subjected to column chromatography on silica eluting with ethyl acetate to give the title compound (2.86 g) as a white solid, m.p. 48–50° C. 1H NMR [(CDCl3]: δ 8.24 (s, 1H), 8.13 (d, 1H), 7.70 (d, 1H), 7.50 (t, 1H), 3.74 (t, 4H), 3.60 (s, 2H) and 2.48 (s, 4H).
Quantity
4.57 mL
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of 3-nitrobenzaldehyde (30 g, 0.2 mol) in methanol (150 ml) was treated with morpholine and the resulting orange solution cooled to 0° C. The solution of zinc cyanoborohydride prepared above was then introduced by means of a double-ended needle and the reaction stirred to ambient temperature over 16 hours. The reaction was filtered and the filtrate evaporated to dryness. The residue was dissolved in diethyl ether (600 ml) and washed with 1N hydrochloric acid (1 l). The organic layer (containing 3-nitrobenzyl alcohol) was discarded. The aqueous layer was made basic with 4N sodium hydroxide and extracted with diethyl ether (750 ml). The organic layer was dried over anhydrous sodium sulphate, filtered and pre-adsorbed on to silica. Purification by dry flash chromatography eluting with dichloromethane/methanol/0.880 NH3 (95:4.5:0.5) gave 4-(3-nitrobenzyl)morpholine as a pale yellow oil which crystallised on standing (22.2 g, 50%). δH (360 MHz, CDCl3) 2.45-2.48 (4H, m), 3.59 (2H, s), 3.71-3.74 (4H, m), 7.49 (1H, t, J 8), 7.68 (1H, d, J 8), 8.12 (1H, d, J 8), 8.22 (1H, s).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc cyanoborohydride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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